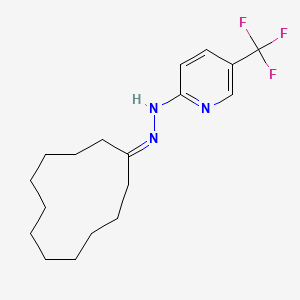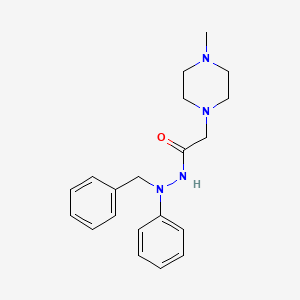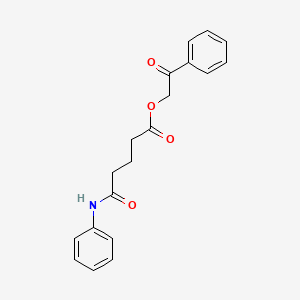
2-(2-Cyclododecylidenehydrazinyl)-5-(trifluoromethyl)pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-CYCLODODECANONE 1-[5-(TRIFLUOROMETHYL)-2-PYRIDYL]HYDRAZONE is a complex organic compound that features a cyclododecanone core linked to a pyridyl hydrazone moiety with a trifluoromethyl substituent
Preparation Methods
The synthesis of 1-CYCLODODECANONE 1-[5-(TRIFLUOROMETHYL)-2-PYRIDYL]HYDRAZONE typically involves the following steps:
Formation of Cyclododecanone: Cyclododecanone is synthesized by the oxidation of cyclododecane via cyclododecanol.
Hydrazone Formation: The hydrazone is formed by reacting cyclododecanone with 5-(trifluoromethyl)-2-pyridylhydrazine under acidic or basic conditions. The reaction is typically carried out in a solvent such as ethanol or methanol at elevated temperatures to facilitate the condensation reaction.
Industrial production methods may involve optimization of these steps to enhance yield and purity, including the use of catalysts and controlled reaction environments.
Chemical Reactions Analysis
1-CYCLODODECANONE 1-[5-(TRIFLUOROMETHYL)-2-PYRIDYL]HYDRAZONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the hydrazone group to amines or other reduced forms.
Substitution: The trifluoromethyl group can participate in substitution reactions, often facilitated by photoredox catalysis.
Cycloaddition: The compound can undergo cycloaddition reactions, particularly with nitrile imines, to form triazoles.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and catalysts for photoredox reactions.
Scientific Research Applications
1-CYCLODODECANONE 1-[5-(TRIFLUOROMETHYL)-2-PYRIDYL]HYDRAZONE has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-CYCLODODECANONE 1-[5-(TRIFLUOROMETHYL)-2-PYRIDYL]HYDRAZONE involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, allowing it to effectively bind to its targets. The hydrazone moiety can participate in hydrogen bonding and other interactions, facilitating its biological activity .
Comparison with Similar Compounds
1-CYCLODODECANONE 1-[5-(TRIFLUOROMETHYL)-2-PYRIDYL]HYDRAZONE can be compared with similar compounds such as:
Trifluoromethylated Triazoles: These compounds also feature a trifluoromethyl group and exhibit similar biological activities.
Cyclododecanone Derivatives: Other derivatives of cyclododecanone, such as cyclododecanol and cyclododecanone oxime, share structural similarities but differ in their reactivity and applications.
Indole Derivatives: Indole derivatives with trifluoromethyl groups are also used in pharmaceutical research due to their diverse biological activities.
The uniqueness of 1-CYCLODODECANONE 1-[5-(TRIFLUOROMETHYL)-2-PYRIDYL]HYDRAZONE lies in its combination of a large cyclododecanone ring with a trifluoromethylated pyridyl hydrazone, providing a distinct set of chemical and biological properties.
Properties
Molecular Formula |
C18H26F3N3 |
|---|---|
Molecular Weight |
341.4 g/mol |
IUPAC Name |
N-(cyclododecylideneamino)-5-(trifluoromethyl)pyridin-2-amine |
InChI |
InChI=1S/C18H26F3N3/c19-18(20,21)15-12-13-17(22-14-15)24-23-16-10-8-6-4-2-1-3-5-7-9-11-16/h12-14H,1-11H2,(H,22,24) |
InChI Key |
LGFRDWNJSOGNFO-UHFFFAOYSA-N |
Canonical SMILES |
C1CCCCCC(=NNC2=NC=C(C=C2)C(F)(F)F)CCCCC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


methanethione](/img/structure/B11099956.png)
![(1E)-6-methyl-1-{[5-(3-nitrophenyl)furan-2-yl]methylidene}-4-thioxo-3a,4-dihydrofuro[3,4-c]pyridin-3(1H)-one](/img/structure/B11099964.png)
![ethyl (2E)-2-{4-[(3,4-dichlorobenzyl)oxy]-3-methoxybenzylidene}-5-(2-methoxynaphthalen-1-yl)-3-oxo-7-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11099971.png)
![1,6-bis(hydroxymethyl)-3,4-dimethyltetrahydroimidazo[4,5-d]imidazole-2,5(1H,3H)-dione](/img/structure/B11099977.png)
![11-(1,3-benzodioxol-5-yl)-3-phenyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B11099980.png)
![tert-butyl {4-[(E)-{2-[(pyrimidin-2-ylsulfanyl)acetyl]hydrazinylidene}methyl]phenoxy}acetate](/img/structure/B11099981.png)
![2-methoxy-4-[(E)-{[2-phenoxy-5-(trifluoromethyl)phenyl]imino}methyl]phenol](/img/structure/B11099993.png)
![2,4-dibromo-6-[(E)-{2-[(2,4,6-tribromophenoxy)acetyl]hydrazinylidene}methyl]phenyl 3-fluorobenzoate](/img/structure/B11100010.png)

![N',N''-[1,10-phenanthroline-2,9-diyldi(E)methylylidene]bis[3-(3-bromophenoxy)propanehydrazide]](/img/structure/B11100023.png)
![Methyl 4-[4-(dimethylamino)phenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B11100032.png)
![N-[(1E,3E)-3-(tert-butylimino)-2-nitropropylidene]-2,4-dimethoxyaniline](/img/structure/B11100042.png)
![N'-{(1E)-1-[1-(4-Amino-1,2,5-oxadiazol-3-YL)-5-methyl-1H-1,2,3-triazol-4-YL]ethylidene}isonicotinohydrazide](/img/structure/B11100049.png)

